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Compound Name:
4-Ethyl-2-((2-

nitrophenoxy)methyl)morpholine

Cat. No.: B15055332

Get Quote

Executive Summary & Compound Rationale
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is a synthetic morpholine derivative

structurally analogous to Viloxazine and Reboxetine. Its core scaffold—a 2-substituted

morpholine ether linked to an aromatic ring—places it firmly within the pharmacophore class of

Monoamine Reuptake Inhibitors (MRIs), specifically targeting the Norepinephrine Transporter

(NET).

However, the specific substitution pattern (N-ethylation and an ortho-nitro group) introduces

distinct physicochemical properties that necessitate a dual-pathway screening approach:

CNS Activity (Primary): The morpholine ether scaffold suggests high affinity for monoamine

transporters. The electron-withdrawing nitro group may alter the electrostatic potential of the

aromatic ring, potentially influencing binding kinetics compared to the ethoxy group of

Viloxazine.

Antimicrobial Activity (Secondary): Nitro-aromatic morpholine derivatives are frequently

explored for antimicrobial efficacy. The nitro group can act as a "warhead" for nitroreductase-

mediated activation in bacterial systems.
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This application note details the validated protocols for characterizing this compound's

biological profile, focusing on NET inhibition potency, antimicrobial susceptibility, and metabolic

stability.

Physicochemical Profile (Predicted)
Property Value (Predicted) Significance

Molecular Formula C₁₃H₁₈N₂O₄ Core composition.

Molecular Weight ~266.3 g/mol
Optimal for CNS penetration

(<500 Da).

LogP ~2.1 - 2.5

Lipophilic enough for BBB

penetration; N-ethyl adds

lipophilicity vs. Viloxazine.

pKa (Basic N) ~7.5 - 8.5

Predominantly ionized at

physiological pH, critical for

transporter binding.

H-Bond Donors 0

No free NH/OH (tertiary

amine); improves membrane

permeability.

H-Bond Acceptors 5
Nitro group adds acceptors;

may influence solubility.

Protocol A: Monoamine Transporter Uptake
Inhibition (NET/SERT/DAT)
Rationale
Given the structural homology to Viloxazine (a selective NET inhibitor), the primary assay

quantifies the compound's ability to inhibit the reuptake of Norepinephrine (NE), Serotonin (5-

HT), and Dopamine (DA). This establishes its selectivity profile.

Materials
Cell Lines: HEK-293 or CHO cells stably expressing human NET (hNET), hSERT, or hDAT.
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Radioligands: [³H]-Norepinephrine, [³H]-Serotonin, [³H]-Dopamine.

Reference Standards: Viloxazine (NET), Fluoxetine (SERT), GBR-12909 (DAT).

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

Experimental Workflow
Cell Seeding:

Plate cells in 96-well ScintiPlate® (scintillant-coated) or standard tissue culture plates at

cells/well.

Incubate for 24 hours at 37°C, 5% CO₂.

Compound Preparation:

Dissolve 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine in 100% DMSO to create a 10

mM stock.

Prepare serial dilutions (10 concentrations, range: 1 nM to 10 µM) in KRH buffer. Final

DMSO concentration must be <0.1%.

Uptake Reaction:

Remove culture medium and wash cells twice with warm KRH buffer.

Pre-incubate cells with 50 µL of the test compound (or vehicle) for 10 minutes at 37°C.

Initiate uptake by adding 50 µL of the respective [³H]-radioligand (final concentration ~20-

50 nM).

Incubate for 10 minutes (NET/DAT) or 15 minutes (SERT) at 37°C. Note: Keep incubation

time short to measure initial velocity.

Termination & Reading:

Rapidly aspirate the reaction mix.
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Wash cells 3x with ice-cold KRH buffer to stop transport.

For ScintiPlate: Add scintillation cocktail directly and count in a MicroBeta counter.

For Standard Plates: Lyse cells with 0.1 N NaOH, transfer to vials, add cocktail, and count

via Liquid Scintillation Counting (LSC).

Data Analysis
Calculate the percent inhibition relative to the vehicle control (0% inhibition) and a non-specific

binding control (100% inhibition, e.g., 10 µM Desipramine). Fit the data to a sigmoidal dose-

response curve to determine the IC₅₀.

Workflow Diagram

HEK-293 (hNET) Compound Serial Dilution
(1 nM - 10 µM)

Seed Cells Pre-incubation
(10 min @ 37°C) Add [³H]-NE Uptake Phase

(10 min)
Ice-Cold Wash
(Stop Reaction) Cell Lysis & Counting IC50 Calculation

Click to download full resolution via product page

Figure 1: Workflow for the high-throughput Monoamine Transporter Uptake Assay.

Protocol B: Antimicrobial Susceptibility Testing
(MIC)
Rationale
Morpholine derivatives, particularly those with nitro-aromatic substituents, often exhibit

antimicrobial properties by interfering with bacterial cell wall synthesis or via nitro-reduction

toxicity. This assay determines the Minimum Inhibitory Concentration (MIC) against standard

pathogens.

Materials
Strains:S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
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Detection: Resazurin (Alamar Blue) or Optical Density (

).

Experimental Workflow (CLSI Guidelines)
Inoculum Preparation:

Prepare a bacterial suspension from fresh colonies to a turbidity equivalent to a 0.5

McFarland standard (~

CFU/mL).

Dilute 1:100 in CAMHB to achieve ~

CFU/mL.

Plate Setup:

Use a 96-well round-bottom plate.

Add 100 µL of CAMHB containing serial dilutions of 4-Ethyl-2-((2-
nitrophenoxy)methyl)morpholine (Range: 0.5 – 256 µg/mL).

Include Positive Control (Ciprofloxacin) and Negative Control (Sterile Media).

Inoculation:

Add 100 µL of the diluted bacterial suspension to each well (Final volume: 200 µL; Final

inoculum: ~

CFU/mL).

Incubation:

Incubate at 35 ± 2°C for 16–20 hours (ambient air).

Readout:
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Visual: Identify the lowest concentration with no visible growth (turbidity).

Resazurin: Add 20 µL of 0.01% Resazurin solution. Incubate for 1–2 hours. A color change

from Blue (oxidized) to Pink (reduced) indicates viable growth. The MIC is the lowest

concentration remaining Blue.

Protocol C: Metabolic Stability (Liver Microsomes)
Rationale
The N-ethyl group is a likely site for metabolic dealkylation by Cytochrome P450 enzymes

(specifically CYP2D6 or CYP3A4). The nitro group may also undergo reduction. This assay

predicts the compound's in vivo half-life.

Experimental Workflow
Reaction Mix:

Test Compound: 1 µM final concentration.

Microsomes: Human Liver Microsomes (HLM), 0.5 mg protein/mL.

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Initiation:

Pre-incubate mixture at 37°C for 5 minutes.

Initiate reaction by adding NADPH (1 mM final).

Sampling:

Remove aliquots (50 µL) at

minutes.

Quench immediately in 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g.,

Tolbutamide).
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Analysis:

Centrifuge (4000 rpm, 20 min) to pellet protein.

Analyze supernatant via LC-MS/MS.

Monitor the parent ion

.

Look for metabolites:

N-deethylation: Loss of 28 Da (

).

Nitro-reduction: Conversion of

to

(Loss of 30 Da, Gain of 2H

Net change -14 Da?). Correction:

(46)

(16). Mass shift: -30 Da.

Stability Calculation
Plot

vs. time. The slope

determines the half-life (

) and Intrinsic Clearance (

).
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Figure 2: Microsomal Stability Assay Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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